molecular formula C4H3Br2NO2 B2468002 Methyl 2,2-dibromo-2-cyanoacetate CAS No. 13280-86-9

Methyl 2,2-dibromo-2-cyanoacetate

Cat. No.: B2468002
CAS No.: 13280-86-9
M. Wt: 256.881
InChI Key: WYBGZSSOLIOTRP-UHFFFAOYSA-N
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Description

Methyl 2,2-dibromo-2-cyanoacetate is an organic compound with the molecular formula C4H3Br2NO2. It is a derivative of cyanoacetic acid, where the hydrogen atoms on the alpha carbon are replaced by bromine atoms. This compound is known for its reactivity and is used in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dibromo-2-cyanoacetate can be synthesized through the bromination of methyl cyanoacetate. The reaction typically involves the use of bromine in the presence of a solvent like acetic acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactors where methyl cyanoacetate is continuously fed and bromine is added in a controlled manner. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dibromo-2-cyanoacetate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form methyl 2-cyanoacetate.

    Condensation: It can participate in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or dimethylformamide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

    Condensation: Reagents like hydrazine or urea in the presence of catalysts like acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted cyanoacetates.

    Reduction: Formation of methyl 2-cyanoacetate.

    Condensation: Formation of heterocyclic compounds such as pyridines or pyrazoles.

Scientific Research Applications

Methyl 2,2-dibromo-2-cyanoacetate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibition and as a precursor for bioactive compounds.

    Medicine: In the development of pharmaceutical intermediates and potential drug candidates.

    Industry: As an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2,2-dibromo-2-cyanoacetate involves its reactivity towards nucleophiles due to the presence of electron-withdrawing groups (bromine and cyano). This makes the alpha carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: Lacks the bromine atoms, making it less reactive towards nucleophiles.

    Ethyl 2,2-dibromo-2-cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2,2-Dibromo-2-cyanoacetamide: Contains an amide group instead of an ester group.

Uniqueness

Methyl 2,2-dibromo-2-cyanoacetate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

Properties

IUPAC Name

methyl 2,2-dibromo-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NO2/c1-9-3(8)4(5,6)2-7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBGZSSOLIOTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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